N-(Aminomethyl)urea: Chemical Structure, Physicochemical Properties, and Applications in Targeted Drug Design
N-(Aminomethyl)urea: Chemical Structure, Physicochemical Properties, and Applications in Targeted Drug Design
Executive Summary
N-(Aminomethyl)urea is a low-molecular-weight urea derivative characterized by the substitution of an aminomethyl group (—CH₂—NH₂) at the nitrogen atom of the urea core. While relatively simple in its isolated form, this compound serves as a critical pharmacophore and peptidomimetic building block in advanced drug discovery. This technical guide provides a comprehensive analysis of N-(aminomethyl)urea, detailing its physicochemical properties, its role as a glutamine surrogate in Signal Transducer and Activator of Transcription 3 (Stat3) inhibitors, its application in Follicle-Stimulating Hormone Receptor (FSHR) allosteric modulators, and validated protocols for its integration into solid-phase peptide synthesis.
Chemical Structure & Physicochemical Profiling
N-(Aminomethyl)urea (1) acts as a conjugate base of N-(ammoniomethyl)urea. The structural architecture consists of a highly polar urea moiety linked to a primary amine via a methylene bridge. This dense array of heteroatoms makes it an exceptional hydrogen-bonding participant in biological systems.
Table 1: Physicochemical Properties of N-(Aminomethyl)urea
| Property | Value | Structural & Pharmacological Causality |
| Molecular Formula | C₂H₇N₃O | Provides a compact core scaffold enabling low-steric-hindrance modifications. |
| Molecular Weight | 89.10 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger peptidomimetic prodrugs. |
| H-Bond Donors | 4 | The primary amine and urea nitrogens facilitate robust anchoring within target protein hydrophilic pockets. |
| H-Bond Acceptors | 2 | The carbonyl oxygen and amine nitrogen act as critical acceptors, enhancing aqueous solubility and target residence time. |
| Topological Polar Surface Area | 69.1 Ų | High polarity restricts passive membrane permeability in its isolated form, necessitating prodrug strategies for intracellular targets. |
Mechanistic Role in Drug Development
Glutamine Surrogate in Stat3 SH2 Domain Inhibitors
In the development of phosphopeptide mimetic prodrugs targeting the SH2 domain of Stat3, N-(aminomethyl)urea has been successfully deployed as a highly potent glutamine surrogate. Natural glutamine residues are susceptible to degradation and often lack the precise spatial geometry required for optimal target engagement.
Replacing glutamine with a2. For instance, in fluorescence polarization assays, peptidomimetics incorporating this structure demonstrated a KI of 49 nM. The causality behind this enhanced affinity lies in the aminomethylurea's ability to perfectly mimic the hydrophilic side chain of glutamine while maintaining a rigid, proteolytically stable hydrogen-bonding network that avoids off-target binding in the hydrophobic pockets of homologous kinases like p85 and Src.
Allosteric Modulation of FSHR
Beyond kinase pathways, aminomethylurea derivatives have been identified as potent small-molecule binders of the human Follicle-Stimulating Hormone Receptor (FSHR) transmembrane domain (TMD). High-throughput screening and structural bioinformatics have shown that specific3. These compounds are pivotal in developing non-peptide ligands for controlling fertility and treating hormone-dependent disorders.
Caption: Mechanism of Stat3 SH2 domain inhibition by aminomethylurea-based peptidomimetics.
Experimental Workflows & Protocols
Solid-Phase Synthesis of Aminomethylurea-Containing Peptidomimetics
The incorporation of aminomethylurea derivatives into peptide backbones requires precise solid-phase synthesis protocols to prevent side reactions. The following methodology outlines the validated synthesis of these phosphopeptide mimetics.
Step-by-Step Methodology:
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Resin Preparation: Place 0.2 g of commercially available Rink amide resin (loading 0.6–1.2 mmol/g) in a manual reactor. Swell and wash the resin with 5 × 10 mL of a DMF/CH₂Cl₂ mixture.
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Causality: Swelling maximizes the internal volume of the polymer matrix, ensuring all reactive sites are sterically accessible for subsequent coupling steps.
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Fmoc Deprotection: Treat the resin with 3 × 6 mL of 20% piperidine in DMF for 5 minutes per cycle.
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Causality: Piperidine acts as a mild base to selectively cleave the Fmoc protecting group via a base-catalyzed elimination mechanism, liberating the primary amine without cleaving the peptide from the acid-labile Rink resin.
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Coupling Reaction: Introduce a 3-fold molar excess of the Fmoc-protected amino acid (or the aminomethylurea surrogate building block), N,N'-Diisopropylcarbodiimide (DIC), and 1-Hydroxybenzotriazole (HOBt) in 8–10 mL of DMF/CH₂Cl₂. Allow the reaction to proceed until a ninhydrin test confirms the absence of free amines.
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Causality: DIC activates the carboxyl group, while HOBt forms an active ester intermediate that suppresses racemization and accelerates amide bond formation.
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Cleavage and Purification: Cleave the synthesized peptidomimetic from the resin using a Trifluoroacetic acid (TFA) cocktail. Purify the crude product via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate diastereomers.
Caption: Step-by-step solid-phase synthesis workflow for aminomethylurea peptidomimetics.
Fluorescence Polarization (FP) Assay for Stat3 Affinity
To validate the binding affinity of the synthesized aminomethylurea derivatives, an FP assay is utilized.
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Preparation: Express and purify recombinant Stat3 protein.
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Incubation: Incubate the Stat3 protein with a fluorescently labeled tracer peptide and varying concentrations of the aminomethylurea inhibitor (e.g., from 1 nM to 10 µM).
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Measurement: Measure the polarization of emitted light.
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Causality: When the small fluorescent tracer is bound to the massive Stat3 protein, its rotational diffusion slows, resulting in high polarization. As the aminomethylurea inhibitor competitively displaces the tracer, the freed tracer rotates rapidly in solution, causing a measurable drop in polarization. This dynamic allows for the precise calculation of the KI (e.g., 49 nM for optimal derivatives).
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Conclusion
N-(Aminomethyl)urea is a highly versatile structural motif in medicinal chemistry. By functioning as a proteolytically stable, high-affinity glutamine surrogate, it enables the design of potent SH2 domain inhibitors and FSHR allosteric modulators. The integration of this moiety via optimized solid-phase synthesis protocols provides researchers with a robust pathway for developing next-generation targeted therapeutics.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 440999, N-(aminomethyl)urea". PubChem.[Link]
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Mandal et al. "Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3". Journal of Medicinal Chemistry, ACS Publications, 2011.[Link]
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AIR Unimi. "Discovery of small molecule binders of human FSHR(TMD) with novel structural scaffolds by integrating structural bioinformatics and machine learning". University of Milan.[Link]
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EPDF. "Annual Reports in Medicinal Chemistry, Volume 44". EPDF.[Link]
